molecular formula C19H19ClO4 B5027466 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde

Cat. No. B5027466
M. Wt: 346.8 g/mol
InChI Key: JQOLXQAIBFMGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a member of the class of benzaldehydes and is known for its unique chemical properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde involves its ability to interact with various biological molecules such as enzymes, receptors, and proteins. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde in lab experiments is its ability to selectively target specific biological molecules, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained from experiments.

Future Directions

There are several future directions for research involving 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde, including its potential applications in developing new drugs and therapies for various diseases. Future research could also focus on improving the synthesis methods of this compound to increase its yield and purity, as well as studying its potential side effects and toxicity in more detail.

Synthesis Methods

The synthesis of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde involves several steps, including the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form 2-(4-allyl-2-methoxyphenoxy)propanol. This intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the final product.

Scientific Research Applications

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde has been used in various scientific research studies due to its potential applications in developing new drugs and therapies. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-3-4-14-5-7-18(19(11-14)22-2)24-10-9-23-17-8-6-16(20)12-15(17)13-21/h3,5-8,11-13H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLXQAIBFMGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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